molecular formula C7H4FN B1272348 1-Fluoro-3-isocyanobenzene CAS No. 24075-35-2

1-Fluoro-3-isocyanobenzene

Cat. No. B1272348
CAS RN: 24075-35-2
M. Wt: 121.11 g/mol
InChI Key: GQKWLGUUHHQIQJ-UHFFFAOYSA-N
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Description

1-Fluoro-3-isocyanobenzene is a compound that is related to various fluorobenzene derivatives. Although the specific compound is not directly studied in the provided papers, insights can be drawn from the research on similar fluoroaromatic compounds. These compounds are characterized by the presence of fluorine atoms and a benzene ring, which can significantly alter their physical and chemical properties compared to benzene itself .

Synthesis Analysis

The synthesis of fluoroaromatic compounds, such as 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile, involves multiple steps and the use of spectral identification techniques like IR, 1H NMR, and EI mass spectral analysis for confirmation . Although the synthesis of 1-Fluoro-3-isocyanobenzene is not explicitly described, similar methods and analytical techniques would likely be employed to synthesize and confirm its structure.

Molecular Structure Analysis

The molecular structure of fluoroaromatic compounds is often confirmed by X-ray crystallographic studies. For instance, the structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was elucidated in this manner, revealing intramolecular hydrogen bonding . The crystal structure of 1,2,3,5-tetrafluorobenzene shows a layered monoclinic structure with C–H⋯F–C interactions, which could be similar to the interactions present in 1-Fluoro-3-isocyanobenzene .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving 1-Fluoro-3-isocyanobenzene. However, the presence of the isocyanate group in the molecule suggests that it would be reactive towards nucleophiles, and the fluorine atom could influence its reactivity due to its electronegativity and the potential for hydrogen bonding .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoroaromatic compounds are influenced by the presence of fluorine atoms. For example, the crystal structure of 1,2,3,5-tetrafluorobenzene is stabilized by C–H⋯F–C hydrogen bonding and short F⋯F separations . The infrared spectroscopy of anionic hydrated fluorobenzenes reveals that the presence of fluorine atoms leads to a distortion from the neutral planar molecular geometries and creates different binding sites for water molecules . These findings suggest that 1-Fluoro-3-isocyanobenzene would also exhibit unique physical and chemical properties due to the influence of the fluorine atom and the isocyanate group.

Scientific Research Applications

  • Photochemical Properties :

    • 1-Fluoro-3-isocyanobenzene demonstrates notable behaviors under photochemical conditions. Studies on similar compounds (1-fluoro-2, 1-fluoro-3, and 1-fluoro-4-trifluoromethylbenzenes) in the gas phase have shown variations in quantum yields under different excitation wavelengths. This indicates a potential for exploring 1-fluoro-3-isocyanobenzene in photochemistry applications (Al-ani, 1973).
  • Nucleophilic Substitution Reactions :

    • The compound's role in N-heterocyclic carbene (NHC) catalyzed nucleophilic substitution of fluorobenzenes is significant. This process typically involves the replacement of fluoro groups by aroyl groups derived from aromatic aldehydes. The efficiency of 1,3,4,5-tetramethylimidazol-2-ylidene as a catalyst in this context suggests applications in organic synthesis and material science (Suzuki et al., 2008).
  • Molecular Rearrangements and Chemical Reactions :

    • Research into the interaction of 1-fluoro-3-isocyanobenzene with cysteine, as part of studying the mechanism of action of alkylating agents, showcases its utility in biochemical studies and possibly in the development of pharmaceutical compounds (Burchfield, 1958).
  • Structural and Chemical Analysis :

    • C−H···F interactions in the crystal structures of some fluorobenzenes, including compounds similar to 1-fluoro-3-isocyanobenzene, have been discussed, highlighting its potential in crystallography and materials science (Thalladi et al., 1998).
  • Applications in Organometallic Chemistry :

    • The compound's use in the synthesis of new fluorobenzene chromium dicarbonylisocyanide complexes and its potential for anchoring haloareneCr(CO)3 complexes implies its significance in the field of organometallic chemistry and catalyst development (Maiorana et al., 2000).
  • Biodegradation Studies :

    • Studies on the biodegradation of difluorobenzenes by microbial strains like Labrys portucalensis suggest environmental applications, particularly in the degradation of industrial pollutants and the study of microbial remediation processes (Moreira et al., 2009).
  • Photodynamics and Molecular Switches :

    • The compound’s photodynamic properties have been explored in simulations for laser-controlled isomerization, indicating its potential use in the development of chiroptical molecular switches and advanced photonic materials (Kröner et al., 2008).

Safety And Hazards

The safety information for 1-Fluoro-3-isocyanobenzene includes several hazard statements: H302, H312, H315, H319, H332, H334 . Precautionary measures include P261, P264, P270, P271, P280, P285, P301+P312, P302+P352, P304+P340, P304+P341, P305+P351+P338, P312, P330, P332+P313, P337+P313, P342+P311, P362, P363, P501 .

properties

IUPAC Name

1-fluoro-3-isocyanobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN/c1-9-7-4-2-3-6(8)5-7/h2-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKWLGUUHHQIQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374646
Record name 1-fluoro-3-isocyanobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-3-isocyanobenzene

CAS RN

24075-35-2
Record name 1-Fluoro-3-isocyanobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24075-35-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-fluoro-3-isocyanobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-fluoro-3-isocyanobenzene
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